molecular formula C8H13NO4 B12866682 3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate

3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B12866682
M. Wt: 187.19 g/mol
InChI Key: RRISONUCZXVLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate is an organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxylate group, and an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate typically involves the reaction of 5-oxotetrahydrofuran-2-carboxylic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the tetrahydrofuran ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Oxotetrahydrofuran-2-carboxylic acid: Lacks the aminopropyl group but shares the tetrahydrofuran ring and carboxylate group.

    3-Aminopropyl 4-oxotetrahydrofuran-2-carboxylate: Similar structure but with a different position of the ketone group.

Uniqueness

3-Aminopropyl 5-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both the aminopropyl side chain and the 5-oxotetrahydrofuran ring. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

3-aminopropyl 5-oxooxolane-2-carboxylate

InChI

InChI=1S/C8H13NO4/c9-4-1-5-12-8(11)6-2-3-7(10)13-6/h6H,1-5,9H2

InChI Key

RRISONUCZXVLJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C(=O)OCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.